![molecular formula C17H15N3O6S B5909632 N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5909632.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide
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Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide, also known as NSC 74859, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of acrylamides and is a potent inhibitor of tubulin polymerization.
Mechanism of Action
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 acts by disrupting the microtubule network in cells, which is essential for cell division. It binds to the colchicine-binding site on tubulin and prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has also been shown to inhibit the migration and invasion of cancer cells, which is necessary for metastasis.
Advantages and Limitations for Lab Experiments
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has several advantages for lab experiments. It is a potent inhibitor of tubulin polymerization and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has some limitations, including its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859. One area of interest is the development of more soluble analogs of N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 that can be more easily used in experimental settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859. Additionally, there is interest in using N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 in combination with other chemotherapeutic agents to enhance its anti-cancer properties.
Synthesis Methods
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 can be synthesized through a multistep process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 3-nitrobenzaldehyde to form the final product, N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{4-[(acetylamino)sulfonyl]phenyl}-3-(3-nitrophenyl)acrylamide 74859 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-12(21)19-27(25,26)16-8-6-14(7-9-16)18-17(22)10-5-13-3-2-4-15(11-13)20(23)24/h2-11H,1H3,(H,18,22)(H,19,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXIBCLXDLICB-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
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